molecular formula C11H12O3 B2742166 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 72914-12-6

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B2742166
CAS No.: 72914-12-6
M. Wt: 192.214
InChI Key: PXDGCYQSRSOBOE-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a chemical compound with the molecular formula C11H12O3. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a carboxylic acid group at the 2-position and a methyl group at the 6-position.

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-chromanone with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid
  • 2H,5H-Pyrano3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-

Comparison

Compared to its analogs, 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacological properties and applications .

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-2-4-9-8(6-7)3-5-10(14-9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDGCYQSRSOBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72914-12-6
Record name 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid (Niviere, et al., 1965) was hydrogenated over a palladium-on-carbon catalyst to give 3,4-dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid. This acid was converted to the acid chloride with thionyl chloride and the acid chloride was converted to 9, obtained as white plates, mp: 67°-67.5° C., by treatment with 2-propenamine, all by the procedures described in Example 1.
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Synthesis routes and methods II

Procedure details

6-Methyl-4-oxo-4H-chromene-2-carboxylic acid (Aldrich, 3.5 g, 17.1 mmol) was added to a mixture of acetic acid (50 mL) and 10% palladium on carbon (0.35 g) in a Parr shaker. The glass reactor was sealed and flushed with nitrogen, and pressurized with hydrogen (60 psi). The mixture was shaken at 70° C. for 2.5 hours, and filtered and solids were rinsed with methanol. The filtrate was concentrated under reduced pressure to afford the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.09-2.23 (m, 1H), 2.25 (s, 3H), 2.28-2.40 (m, 1H), 2.72-2.86 (m, 2H), 4.71 (dd, J=8.48, 3.39 Hz, 1H), 6.83 (t, J=8.65 Hz, 2H), 6.90-6.96 (m, 1H). MS (ESI) m/z 210.1 (M+NH4)+.
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50 mL
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